Tris(3,4-dimethylphenyl) phosphate
Description
Overview of Organophosphate Esters (OPEs) as Functional Chemical Compounds
Organophosphate esters (OPEs) are a class of chemical compounds derived from phosphoric acid and alcohols or phenols. shreechem.in They are characterized by a central phosphate (B84403) molecule connected to three organic groups. OPEs are utilized in a multitude of industrial applications due to their versatile functional properties. shreechem.in They serve as flame retardants, plasticizers, lubricants, and emulsifiers in the manufacturing of products such as plastics, textiles, hydraulic fluids, and coatings. shreechem.insdaoxintong.com The specific function of an OPE is determined by the nature of the organic substituents attached to the phosphate core. mdpi.com
Contextualization of Tris(3,4-dimethylphenyl) Phosphate as a Specific Aryl Phosphate Isomer within the Trixylyl Phosphate Class
This compound is a specific isomer belonging to the trixylyl phosphate (TXP) class of aryl phosphate esters. service.gov.uk TXP is not a single compound but rather a complex mixture of isomers of tris(dimethylphenyl) phosphate. service.gov.ukchiron.no The composition of commercial TXP can vary, containing different xylyl phosphate isomers such as 2,5-, 2,3-, 3,5-, 2,4-, and 3,4-dimethylphenyl phosphate in differing amounts. chiron.no These isomeric mixtures are classified as UVCB substances (Substances of Unknown or Variable composition, Complex reaction products or Biological materials) because their exact composition is not precisely known and can differ between manufacturers and even batches. chiron.no
Historical Development and Evolution of Aryl Phosphate Applications in Chemical Industries
The industrial use of aryl phosphate esters dates back several decades. Initially, compounds like tricresyl phosphate and triphenyl phosphate gained prominence as plasticizers for polymers such as polyvinyl chloride (PVC) and as flame retardants. epa.govgoogle.com In the mid-20th century, their application expanded to include use as gasoline additives and as anti-wear components in fire-resistant hydraulic fluids. epa.gov Over time, the range of aryl phosphates in commercial use broadened to include various alkylated derivatives to meet specific performance requirements in different industrial sectors. epa.gov For instance, trixylenyl phosphate found a significant role almost exclusively in the formulation of industrial hydraulic fluids. epa.gov
Structure
2D Structure
Properties
CAS No. |
3862-11-1 |
|---|---|
Molecular Formula |
C24H27O4P |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
tris(3,4-dimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-7-10-22(13-19(16)4)26-29(25,27-23-11-8-17(2)20(5)14-23)28-24-12-9-18(3)21(6)15-24/h7-15H,1-6H3 |
InChI Key |
BCTKCHOESSAGCN-UHFFFAOYSA-N |
impurities |
Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ |
SMILES |
CC1=C(C=C(C=C1)OP(=O)(OC2=CC(=C(C=C2)C)C)OC3=CC(=C(C=C3)C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OP(=O)(OC2=CC(=C(C=C2)C)C)OC3=CC(=C(C=C3)C)C)C |
boiling_point |
260-263 °C @ 7 mm Hg |
Color/Form |
Wax |
melting_point |
72.0 °C 72 °C |
Other CAS No. |
3862-11-1 |
Pictograms |
Irritant |
solubility |
Sol in benzene; slightly soluble in ethanol and hexane |
Synonyms |
Tri-3,4-xylyl Phosphate; Tris(3,4-dimethylphenyl) Phosphate; 3,4-Xylyl Phosphate; NSC 66431; Tri-3,4-xylenyl Phosphate; |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Tris 3,4 Dimethylphenyl Phosphate
Industrial-Scale Synthesis of Trixylyl Phosphate (B84403) Mixtures
Commercial trixylyl phosphate (TXP) is not a single molecular entity but rather a complex substance of Unknown or Variable composition, Complex reaction products, or Biological materials (UVCB). This complexity arises directly from the industrial synthesis process, which utilizes a mixture of xylenol isomers as its primary feedstock.
Reaction Pathways Involving Xylenols and Phosphorus Oxychloride
The predominant industrial method for producing trixylyl phosphate mixtures is the dehydrochlorination reaction between a blend of xylenol (dimethylphenol) isomers and phosphorus oxychloride (POCl₃). google.comsigmaaldrich.comgoogle.com This esterification process can be represented by the general reaction:
3 (CH₃)₂C₆H₄OH + POCl₃ → [(CH₃)₂C₆H₄O]₃PO + 3 HCl
In this reaction, three molecules of xylenol react with one molecule of phosphorus oxychloride to yield the trixylyl phosphate ester and hydrogen chloride as a byproduct. google.com To drive the reaction to completion and enhance product purity and yield, various catalysts are often employed. One such example is a calcium-magnesium composite catalyst. researchgate.net
The reaction is typically carried out by heating the reactants. A multi-stage heating procedure is often necessary for the successive displacement of the chlorine atoms from phosphorus oxychloride. epo.org The process may involve gradually increasing the temperature, for instance, to around 70°C, then to 95°C, and subsequently to 125-140°C. researchgate.net To facilitate the removal of the hydrogen chloride gas formed, the reaction is often conducted under negative pressure, which helps to drive the equilibrium towards the product side. researchgate.net After the main reaction, the crude ester is often neutralized to a specific acid number to ensure stability and quality. researchgate.net
Characterization of Raw Material Feedstocks and Resulting Isomer Distributions
The composition of the final trixylyl phosphate product is intrinsically linked to the source and composition of the xylenol raw material. This feedstock is typically derived from C8-rich distillation fractions of coal tar or petroleum refining. esslabshop.comgoogleapis.com Consequently, the xylenol feed is not a single isomer but a mixture of various dimethylphenols. It can also contain other phenolic compounds such as ethylphenols, p-cresol, phenol (B47542), and trimethyl phenol. google.comgoogleapis.com
Analysis of commercial trixylyl phosphate products through hydrolysis reveals the distribution of the precursor xylenol isomers. The resulting mixture of phosphate esters is a statistical representation based on the composition of the starting alkylate. researchgate.netesslabshop.com Studies have identified the presence of several xylenol isomers in the final product, with a general order of abundance. The 2,6-xylenol isomer is notably absent from these commercial mixtures. google.comgoogleapis.com
Table 1: Relative Abundance of Xylenol Isomers in Commercial Trixylyl Phosphate Products
| Xylenol Isomer | Relative Abundance |
| 2,5-dimethylphenol | Highest |
| 2,3-dimethylphenol | |
| 3,5-dimethylphenol | |
| 2,4-dimethylphenol | |
| 3,4-dimethylphenol (B119073) | Lowest |
| 2,6-dimethylphenol | Not Present |
This interactive table is based on data indicating the decreasing order of abundance of xylenol isomers found in hydrolyzed commercial trixylyl phosphate products. google.comgoogleapis.com
Laboratory-Scale Synthesis Approaches for Purified Tris(3,4-dimethylphenyl) Phosphate
In contrast to the industrial production of isomeric mixtures, laboratory synthesis often focuses on producing a specific, purified isomer like this compound for use as an analytical reference standard or for specific research purposes.
Targeted Synthetic Strategies for Specific Isomers
The synthesis of a specific triaryl phosphate isomer, such as this compound, follows the same fundamental chemistry as the industrial process but utilizes a purified starting material. To produce this compound specifically, one would start with purified 3,4-dimethylphenol (3,4-xylenol).
Methodological Advancements in Reaction Selectivity and Product Purity Optimization
Achieving high purity for a specific triaryl phosphate isomer requires both selective synthesis and effective purification techniques. Several methodological advancements aim to improve both aspects.
Purification of Crude Product:
Distillation: After the initial reaction, the crude product can be purified by fractional distillation under reduced pressure to separate the desired triaryl phosphate from unreacted phenols and other lower-boiling impurities. google.com
Steam Blowing: A method to produce triaryl phosphates that are substantially free from acidic impurities involves blowing steam through the crude reaction mixture. This process helps to decompose and remove residual halogen-containing or other acid-producing substances. google.com
Wiped-Film Evaporation: For separating components of a mixed triaryl phosphate ester composition, thin-film or wiped-film evaporation is an effective technique. By heating the mixture under high vacuum (e.g., 200°C to 250°C at <5 kPa), more volatile components, such as triphenyl phosphate, can be selectively evaporated from less volatile alkylated versions, effectively purifying the remaining mixture. researchgate.netesslabshop.com
Advanced Synthetic Methods:
Vapor-Liquid Condensation: A novel, environmentally friendly method involves the vapor-liquid condensation of phosphorus oxychloride with the hydroxyaryl compound. In this technique, heated phosphorus oxychloride is carried by a stream of nitrogen into a solution of the phenol in aqueous sodium hydroxide (B78521). The solid triaryl phosphate product can then be easily separated by filtration, simplifying the purification process as it avoids organic solvents and complex separation procedures. epo.org
Phase-Transfer Catalysis: The synthesis of triaryl phosphates can be achieved with high yields at room temperature using a two-phase system with a phase-transfer catalyst like poly(ethylene glycol). This method facilitates the reaction between the phenoxide (dissolved in the aqueous phase) and the phosphorus oxychloride (in the organic phase), often leading to cleaner reactions and easier product isolation. epo.org
These advancements in both purification and synthesis contribute to the ability to produce high-purity this compound for specialized applications.
Molecular Structure, Conformation, and Advanced Spectroscopic Characterization of Tris 3,4 Dimethylphenyl Phosphate
Elucidation of Three-Dimensional Molecular Architecture
Tris(3,4-dimethylphenyl) phosphate (B84403), with the chemical formula C24H27O4P, does not possess a chiral center, and therefore, does not exhibit enantiomerism. However, the molecule can adopt various conformations due to the rotation around the P-O and C-O single bonds. This rotational isomerism, also known as atropisomerism in sterically hindered systems, can lead to different spatial arrangements of the three 3,4-dimethylphenyl groups relative to the central phosphate moiety.
The central phosphorus atom is bonded to four oxygen atoms in a tetrahedral geometry. One of these is a phosphoryl oxygen (P=O), and the other three are ester oxygens (P-O-Ar). The P=O double bond is expected to be shorter and stronger than the P-O single bonds. The O-P-O bond angles will deviate from the ideal tetrahedral angle of 109.5° due to the electronic repulsion of the P=O bond and the steric bulk of the aryl groups.
| Parameter | Expected Value Range |
| P=O Bond Length | 1.43 - 1.48 Å |
| P-O Bond Length | 1.57 - 1.62 Å |
| C-O Bond Length | 1.38 - 1.42 Å |
| C-C (aromatic) Bond Length | 1.37 - 1.40 Å |
| C-C (methyl) Bond Length | 1.50 - 1.54 Å |
| O=P-O Bond Angle | 112 - 118° |
| O-P-O Bond Angle | 98 - 108° |
| P-O-C Bond Angle | 118 - 125° |
Advanced Spectroscopic Probes for Structural Confirmation and Elucidation
A suite of advanced spectroscopic techniques is indispensable for the unambiguous structural confirmation and detailed characterization of Tris(3,4-dimethylphenyl) phosphate.
NMR spectroscopy is a powerful tool for elucidating the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ³¹P.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic and methyl protons. The aromatic protons on the 3,4-disubstituted rings would appear as a complex multiplet pattern in the downfield region (typically 6.8-7.5 ppm). The two methyl groups on each phenyl ring would give rise to two distinct singlets in the upfield region (around 2.2-2.4 ppm), each integrating to six protons, assuming free rotation. Any restriction in rotation could lead to more complex splitting patterns.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons would resonate in the 120-150 ppm range, with the carbons attached to oxygen appearing at the lower field end of this range. The methyl carbons would produce signals in the aliphatic region, typically around 20 ppm.
³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for organophosphorus compounds. For this compound, a single resonance is expected in the chemical shift range typical for phosphate esters, which is generally between 0 and -30 ppm relative to 85% H₃PO₄. science-and-fun.de The precise chemical shift can be influenced by the electronic effects of the substituents on the phenyl rings. researchgate.net
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹H (Aromatic) | 6.8 - 7.5 |
| ¹H (Methyl) | 2.2 - 2.4 |
| ¹³C (Aromatic C-O) | 145 - 155 |
| ¹³C (Aromatic C-C/C-H) | 120 - 140 |
| ¹³C (Methyl) | 19 - 22 |
| ³¹P | 0 to -30 |
High-resolution mass spectrometry provides precise mass-to-charge ratio (m/z) measurements, allowing for the determination of the elemental composition of the molecule and its fragments.
For this compound (C₂₄H₂₇O₄P), the exact mass can be calculated and compared with the experimental value for confirmation of the molecular formula. The predicted monoisotopic mass is 410.1647 Da. uni.lu
The fragmentation pattern in the mass spectrum provides valuable structural information. Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule is expected to undergo characteristic fragmentation pathways. Common fragmentation patterns for triaryl phosphates involve the cleavage of the P-O and C-O bonds.
A major fragmentation pathway for aromatic organophosphorus flame retardants involves the loss of the aryl or aryloxy groups. nih.gov For this compound, this could lead to the formation of ions corresponding to the loss of one or more dimethylphenoxyl radicals. The presence of a fragment with an m/z of 410 has been noted in studies of commercial trixylyl phosphate mixtures, corresponding to this compound. chiron.no
| Ion | Formula | Predicted m/z |
| [M]⁺ | [C₂₄H₂₇O₄P]⁺ | 410.1647 |
| [M - C₈H₉O]⁺ | [C₁₆H₁₈O₃P]⁺ | 289.0994 |
| [M - 2(C₈H₉O)]⁺ | [C₈H₉O₂P]⁺ | 168.0313 |
| [C₈H₉O]⁺ | [C₈H₉O]⁺ | 121.0653 |
Intermolecular Interactions and Their Influence on Molecular Aggregation
The aggregation behavior of this compound in the condensed phase is governed by a combination of weak intermolecular forces. These include van der Waals forces, dipole-dipole interactions, and potential C-H···π interactions.
The phosphate group introduces a significant dipole moment to the molecule, leading to dipole-dipole interactions. The aromatic rings, with their delocalized π-electron systems, can participate in π-π stacking interactions, although the propeller-like conformation might hinder efficient stacking. Furthermore, the methyl groups on the phenyl rings can engage in C-H···π interactions with the aromatic rings of neighboring molecules.
Mechanistic Investigations of Chemical Reactivity and Transformation
Fundamental Reaction Mechanisms of Phosphate (B84403) Ester Cleavage
The cleavage of the P-O-C bond in phosphate esters is a key transformation pathway. This process can occur through hydrolytic degradation under various pH conditions and can be facilitated by enzymatic activity.
The hydrolysis of aryl phosphate esters, including presumably Tris(3,4-dimethylphenyl) phosphate, is highly dependent on the pH of the surrounding medium. cdc.gov Generally, these compounds are resistant to hydrolysis under neutral and acidic conditions but degrade more readily in alkaline environments. cdc.govepa.gov
The stability of organophosphate triesters has been shown to be pH-dependent, with significant degradation occurring as the pH becomes more basic. nih.gov For instance, a study on various organophosphate triesters found that at a pH of 13, many were degraded with half-lives ranging from a few minutes to several days. nih.gov The order of stability was generally found to be alkyl-substituted esters being more stable than chlorinated alkyl esters, which were in turn more stable than aryl esters. nih.gov This suggests that this compound, as an aryl phosphate, would be expected to undergo hydrolysis, particularly under alkaline conditions.
The mechanism of alkaline hydrolysis of phosphate esters is generally considered to be a bimolecular nucleophilic substitution (SN2) at the phosphorus atom. pjsir.org In this process, a hydroxide (B78521) ion attacks the electrophilic phosphorus center, leading to the cleavage of a P-O-aryl bond and the formation of a diaryl phosphate and a corresponding phenol (B47542). This reaction proceeds through a trigonal bipyramidal transition state.
Table 1: General pH-Dependent Hydrolysis of Aryl Phosphate Esters
| pH Condition | General Reactivity | Primary Mechanism | Expected Products |
| Acidic (pH < 7) | Generally slow | Minimal hydrolysis | This compound |
| Neutral (pH ≈ 7) | Very slow | Minimal hydrolysis | This compound |
| Alkaline (pH > 7) | Faster rate of degradation | SN2 attack by OH- | Bis(3,4-dimethylphenyl) phosphate and 3,4-dimethylphenol (B119073) |
In biological systems, the cleavage of phosphate esters can be catalyzed by enzymes, a process known as enzymatic hydrolysis. This is a critical pathway in the biotransformation and detoxification of organophosphate compounds. tamu.edu Enzymes such as phosphotriesterases (PTEs) are known to hydrolyze a wide range of organophosphate triesters. tamu.edutamu.edu
The mechanism of enzymatic hydrolysis often involves the activation of a water molecule by a metal cofactor within the enzyme's active site, which then acts as a nucleophile to attack the phosphorus center of the substrate. libretexts.org This process is significantly more efficient than non-enzymatic hydrolysis. While specific studies on the enzymatic hydrolysis of this compound are scarce, it is plausible that it could serve as a substrate for certain phosphotriesterases, leading to its degradation into diaryl and monoaryl phosphates and the corresponding phenol. The rate and extent of this biotransformation would depend on the specific enzymes present in an organism and the steric and electronic properties of the molecule.
The biotransformation of other organophosphate flame retardants has been observed, leading to the formation of their corresponding diester metabolites. This indicates that enzymatic hydrolysis is a relevant pathway for this class of compounds.
Chemical Oxidation Pathways and Reaction Product Formation
In addition to hydrolysis, this compound can undergo degradation through oxidative processes, which can be initiated by light (photolysis) or by reaction with highly reactive chemical species.
Photolytic degradation, or photolysis, is a process where a chemical is broken down by absorbing light energy. For many organic compounds in the environment, this can be a significant transformation pathway. While detailed studies on the photolytic degradation of this compound are limited, it is suggested that photolysis is a likely degradation pathway for this compound. The aromatic rings in the molecule are capable of absorbing ultraviolet (UV) radiation, which can lead to the excitation of electrons and subsequent bond cleavage.
The photodegradation of other aryl phosphate esters and similar aromatic compounds often involves the homolytic cleavage of the P-O or C-O bonds, leading to the formation of radical intermediates. These radicals can then undergo further reactions with oxygen or other molecules to form a variety of transformation products. For other aromatic esters, photolysis can lead to the formation of hydroxylated byproducts and ring-opening products. frontiersin.org The specific products of this compound photolysis would depend on the wavelength of light and the presence of other reactive species in the environment.
Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), are highly reactive and can play a significant role in the degradation of organic pollutants in the environment. The hydroxyl radical is a powerful oxidizing agent that can react with a wide range of organic molecules at near-diffusion-controlled rates. nih.gov
The reaction of hydroxyl radicals with phosphate esters has been shown to be a significant degradation pathway. nih.govacs.org For aryl phosphate esters, the hydroxyl radical can attack the aromatic rings, leading to the formation of hydroxylated derivatives. It can also abstract hydrogen atoms from the alkyl substituents on the aromatic ring. These initial reactions can lead to further oxidation and ultimately to the cleavage of the phosphate ester bond. The rate constants for the reaction of hydroxyl radicals with phosphate esters are generally high, indicating that this is a rapid degradation process where sufficient concentrations of hydroxyl radicals are present. nih.gov
While a specific rate constant for the reaction of the hydroxyl radical with this compound is not available, based on data for similar aromatic compounds, it is expected to be a fast reaction. The presence of electron-donating methyl groups on the phenyl rings may further activate the rings towards electrophilic attack by the hydroxyl radical.
Mechanisms of Flame Retardancy in Material Systems
Organophosphate esters, including this compound, are widely used as flame retardants in various polymeric materials. nih.govacs.orgaaqr.org Their flame-retardant action occurs through mechanisms in both the condensed (solid) phase and the gas phase during combustion. nih.gov
In the condensed phase , upon heating, the phosphate ester decomposes to form phosphoric acid or polyphosphoric acid. nih.gov This acidic species acts as a catalyst for the dehydration and cross-linking of the polymer, leading to the formation of a stable char layer on the surface of the material. nih.gov This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatile compounds into the gas phase.
In the gas phase , some of the phosphorus-containing compounds can volatilize and enter the flame. In the high-temperature environment of the flame, they decompose to form phosphorus-containing radicals, such as PO•. These radicals can scavenge highly reactive H• and OH• radicals that are essential for the propagation of the combustion chain reactions. By terminating these radical reactions, the flame chemistry is inhibited, and the combustion process is suppressed.
The effectiveness of this compound as a flame retardant will depend on its thermal stability, its ability to generate phosphoric acid and form a protective char, and the efficiency of its decomposition products in scavenging flame-propagating radicals. The presence of the aromatic groups contributes to its thermal stability, allowing it to be active at the decomposition temperatures of many common polymers.
Table 2: Summary of Flame Retardancy Mechanisms of Organophosphate Esters
| Phase | Mechanism | Description |
| Condensed Phase | Char Formation | Decomposition to phosphoric acid, which catalyzes polymer dehydration and cross-linking to form a protective char layer. |
| Gas Phase | Radical Scavenging | Volatilization and decomposition to form phosphorus-containing radicals (e.g., PO•) that quench flame-propagating H• and OH• radicals. |
Vapor Phase versus Condensed Phase Inhibition
Organophosphorus flame retardants like this compound are known to operate through a combination of vapor phase and condensed phase mechanisms. nih.govnih.gov The balance between these two modes of action is dependent on the polymer substrate, the thermal stability of the phosphate ester, and the specific conditions of combustion.
Vapor Phase Inhibition
Condensed Phase Inhibition
In the condensed or solid phase, the action of this compound is primarily focused on altering the thermal decomposition of the polymer substrate to promote the formation of a protective char layer. nih.govnih.gov This process involves several key steps. Upon heating, the phosphate ester can decompose to form phosphoric acid and its derivatives. alfa-chemistry.comsinobiochemistry.com These acidic species act as catalysts for the dehydration of the polymer, leading to cross-linking and the formation of a carbonaceous char. nih.govresearchgate.net This char layer serves multiple functions: it acts as a physical barrier that insulates the underlying polymer from the heat of the flame, reduces the rate of pyrolysis, and limits the release of flammable volatiles into the gas phase. nih.govsinobiochemistry.com Furthermore, the char layer can impede the diffusion of oxygen to the polymer surface, further stifling combustion. alfa-chemistry.com
The following table outlines the general characteristics of vapor and condensed phase inhibition by triaryl phosphates, which are expected to be applicable to this compound.
| Mechanism | Location of Action | Primary Function | Key Intermediates |
| Vapor Phase Inhibition | Gaseous flame front | Chemical quenching of flame-propagating radicals | PO•, HPO•, PO₂• |
| Condensed Phase Inhibition | Solid polymer substrate | Formation of a protective insulating char layer | Phosphoric acid species |
Char Formation and Radical Scavenging Processes
The dual-action mechanism of this compound, involving both char formation and radical scavenging, provides a comprehensive approach to flame retardancy.
Char Formation
The formation of a stable and insulating char is a critical aspect of the condensed phase activity of triaryl phosphates. isca.me The process is initiated by the thermal decomposition of the phosphate ester, which generates acidic phosphorus species. sinobiochemistry.com These species then catalyze the esterification and cross-linking of the polymer chains, leading to a thermally stable, carbon-rich residue. researchgate.net The quality of the char, in terms of its thickness, integrity, and insulating properties, is a key determinant of the flame retardant's effectiveness. isca.me For some systems, the phosphorus can become integrated into the char structure, forming a polyphosphate-like glassy layer that offers enhanced thermal protection. nih.gov
Radical Scavenging
Simultaneously, in the gas phase, the volatilized phosphorus-containing species actively participate in radical scavenging. mdpi.com The key reactions involve the termination of the H• and OH• radicals that drive the chain branching reactions of combustion. researchgate.net The scavenging of these radicals not only reduces the heat released during combustion but can also lead to an increase in the formation of less flammable species like carbon monoxide (CO) at the expense of more flammable hydrocarbons. nih.gov The effectiveness of the radical scavenging process is contingent on the timely release of the active phosphorus species into the flame at concentrations sufficient to suppress the combustion reactions. mdpi.com
| Process | Phase | Description | Result |
| Char Formation | Condensed | Catalytic dehydration and cross-linking of the polymer substrate by acidic phosphorus species. | Formation of a protective, insulating carbonaceous layer. |
| Radical Scavenging | Vapor | Chemical interaction of volatile phosphorus-containing radicals with H• and OH• radicals. | Interruption of the combustion chain reaction and flame inhibition. |
Advanced Analytical Methodologies for Quantitative and Qualitative Analysis of Tris 3,4 Dimethylphenyl Phosphate
Chromatographic Separation Techniques for Complex Matrices
Chromatography is the cornerstone for the analysis of organophosphate esters (OPEs) like Tris(3,4-dimethylphenyl) phosphate (B84403). The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability, as well as the nature of the sample matrix.
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile OPEs. For enhanced selectivity and sensitivity towards phosphorus-containing compounds, specific detectors are employed. nih.gov
The Nitrogen-Phosphorus Detector (NPD) , also known as a thermionic detector (TID), is highly selective for compounds containing nitrogen and phosphorus. scioninstruments.comresearchgate.net Its operation involves the chemiluminescent reactions of the analytes on a heated alkali metal bead (such as rubidium or cesium silicate), which generates a small electrical current proportional to the amount of the substance. scioninstruments.comresearchgate.net This makes the NPD exceptionally effective for detecting trace levels of organophosphates in complex samples. scioninstruments.com
The Flame Photometric Detector (FPD) provides high selectivity for sulfur or phosphorus-containing compounds. researchgate.net In the FPD, the column effluent is burned in a hydrogen-rich flame, causing phosphorus atoms to form an excited-state species (HPO*) that emits light at specific wavelengths (primarily 510 nm and 526 nm). researchgate.net An optical filter allows only these characteristic wavelengths to reach a photomultiplier tube, generating a signal that is highly specific to phosphorus. researchgate.net The FPD is known for its robustness and high selectivity, making it suitable for analyzing OPEs in challenging environmental matrices. researchgate.net
Table 1: Comparison of GC Selective Detectors for Tris(3,4-dimethylphenyl) phosphate Analysis
| Feature | Nitrogen-Phosphorus Detector (NPD/TID) | Flame Photometric Detector (FPD) |
|---|---|---|
| Principle | Surface ionization of N and P compounds on a heated alkali metal bead. scioninstruments.com | Chemiluminescence of P compounds in a hydrogen-rich flame. researchgate.net |
| Selectivity | High for nitrogen and phosphorus. scioninstruments.com | High for sulfur and phosphorus. researchgate.net |
| Sensitivity | Picogram (pg) level for phosphorus. | Picogram (pg) to nanogram (ng) level for phosphorus. researchgate.net |
| Advantages | Extremely high sensitivity for target compounds. scioninstruments.com | Very high selectivity, robust, and less prone to contamination than NPD. researchgate.net |
| Considerations | The bead has a finite lifetime and its performance can degrade with contamination. researchgate.net | Response can be non-linear and may require quenching corrections in complex matrices. |
For less volatile or thermally labile OPEs, High-Performance Liquid Chromatography (HPLC) is the method of choice. sielc.com Reverse-phase (RP) HPLC is commonly used for the separation of various OPEs. sielc.com A typical mobile phase for such separations consists of a mixture of acetonitrile (B52724) and water. sielc.com For applications requiring coupling with mass spectrometry (MS), volatile buffers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com HPLC can be coupled with various detectors, including refractive index (RI) detectors or, more commonly for trace analysis, mass spectrometers. researchgate.net The use of atmospheric pressure chemical ionization (APCI) has been shown to be suitable for the simultaneous analysis of a broad range of OPEs due to their moderate polarities. kau.edu.sa
A significant analytical challenge in the study of this compound arises from its existence within complex isomeric mixtures. Commercial products, often referred to as trixylyl phosphate (TXP), are UVCB substances (Unknown or Variable composition, Complex reaction products, or Biological materials). chiron.no These mixtures are produced from the reaction of phosphorus oxychloride with xylenols, which are themselves complex distillation fractions containing various dimethylphenol and ethylphenol isomers. chiron.no
This results in a high number of possible alkylated triphenyl phosphate isomers in the final product, making complete separation and analysis extremely difficult. chiron.no The determination of specific isomers is challenging even with high-resolution capillary GC columns. nih.gov The similar physicochemical properties of these isomers lead to co-elution in chromatographic systems. For instance, studies on the related compound tricresyl phosphate (TCP) have also highlighted the difficulties in separating its various isomers. researchgate.net Strategies to address this include the use of long capillary columns with optimized temperature programs and the synthesis of individual isomer standards for accurate identification. chiron.no Fractionation of the commercial mixture can be performed to isolate groups of compounds with the same molecular weight (e.g., m/z 410 for trixylyl phosphate isomers) before attempting further separation. chiron.no
Mass Spectrometry for Trace Analysis and Structural Elucidation
Mass spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS), is an indispensable tool for the analysis of this compound. It provides the sensitivity needed for trace analysis and the specificity required for unambiguous identification.
High-Resolution Mass Spectrometry (HRMS), such as Orbitrap-based systems, offers significant advantages for the analysis of OPEs in complex matrices. mdpi.comresearchgate.net HRMS provides high-accuracy mass measurements, which allows for the determination of the elemental composition of precursor and fragment ions. mdpi.com This capability is crucial for distinguishing target analytes from background interferences, a common problem in environmental samples like water and soil, or in material extracts. mdpi.com The investigation of OPEs using LC-HRMS with techniques like electrospray ionization (ESI) is essential for discovering and identifying novel pollutants and their degradation products. mdpi.comnih.gov
Understanding the fragmentation pathways of this compound under MS/MS conditions is key to its structural elucidation and confident identification. nih.gov Aromatic OPEs exhibit different fragmentation behavior compared to their alkylated or halogenated counterparts. mdpi.comnih.gov While alkylated OPEs often undergo McLafferty rearrangements to form a stable [H₄PO₄]⁺ ion, the fragmentation of aromatic OPEs is more dependent on the substituents on the phenyl rings. researchgate.netnih.gov
For aromatic OPEs, fragmentation can involve the cleavage of both the P-O bond and the C-O bond. mdpi.com This leads to the formation of characteristic fragment ions derived from the substituted phenyl groups, such as phenoxy-type ions. mdpi.com The study of these fragmentation patterns, often aided by collision-induced dissociation (CID), provides a structural fingerprint for the molecule. nih.govuni-halle.de The software can predict fragmentation pathways by applying cleavage and rearrangement rules, which are then compared to experimental data. uni-halle.de
The predicted collision cross-section (CCS) values for different adducts of the molecule can also serve as an additional identification parameter. uni.lu
Table 2: Predicted Adducts and Collision Cross Section (CCS) for this compound
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 411.17198 | 201.4 |
| [M+Na]⁺ | 433.15392 | 209.5 |
| [M+NH₄]⁺ | 428.19852 | 212.8 |
| [M-H]⁻ | 409.15742 | 210.6 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Computational Chemistry and Theoretical Modeling of Tris 3,4 Dimethylphenyl Phosphate
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental for describing the electronic makeup of a molecule, which in turn dictates its reactivity and physical properties.
Density Functional Theory (DFT) for Molecular and Electronic Characterization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is frequently employed to determine the optimized molecular geometry, electronic properties, and energetic stability of organophosphorus compounds. nih.gov For Tris(3,4-dimethylphenyl) phosphate (B84403), a DFT analysis would typically begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. These calculations can help predict how Tris(3,4-dimethylphenyl) phosphate might interact with other chemical species or participate in reactions. nih.gov While specific DFT data for this compound is scarce, the table below illustrates typical parameters that would be generated.
Table 1: Representative Electronic Properties from a DFT Calculation This table is illustrative and does not represent experimentally verified data for this compound.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecule. | -1532.4 Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 5.6 eV |
| Dipole Moment | A measure of the molecule's overall polarity. | 2.5 Debye |
Prediction and Interpretation of Spectroscopic Signatures
DFT calculations are also highly effective in predicting vibrational (Infrared and Raman) and NMR (Nuclear Magnetic Resonance) spectra. nih.govresearchgate.netsfasu.edu By calculating the vibrational frequencies corresponding to the molecule's normal modes, a theoretical IR spectrum can be generated. nih.gov This predicted spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. For this compound, key vibrational modes would include P=O stretching, P-O-C (aryl) stretching, and various C-H vibrations of the dimethylphenyl groups. Similarly, theoretical NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR data.
Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups This table is illustrative and does not represent experimentally verified data for this compound.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| P=O | Stretching | 1280 - 1310 |
| P-O-Ar | Asymmetric Stretching | 1190 - 1240 |
| P-O-Ar | Symmetric Stretching | 950 - 1050 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Alkyl C-H | Stretching | 2850 - 3000 |
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
While quantum chemical methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. acs.org This provides a dynamic picture of the compound's behavior, including its flexibility and interactions with its surroundings.
Investigation of Solvation Effects and Intermolecular Forces
MD simulations can model how this compound behaves in a solvent, such as water. This is crucial for understanding its environmental fate and transport, as many organophosphate esters are found in aquatic environments. mdpi.commdpi.com The simulations track the interactions between the phosphate ester and surrounding water molecules, governed by intermolecular forces like van der Waals forces and electrostatic interactions. mdpi.com Such studies can reveal information about the compound's solubility, its hydration shell, and how it orients itself at interfaces. acs.org
Modeling of Adsorption and Sorption Phenomena
The interaction of OPEs with surfaces is a key factor in their environmental distribution. nih.govnih.gov MD simulations can be used to model the adsorption and sorption of this compound onto various surfaces, such as soil minerals, activated carbon, or indoor dust particles. nih.govresearchgate.net These models help elucidate the mechanisms driving sorption, which can include hydrophobic interactions, hydrogen bonding, and π-π stacking between the aromatic rings of the molecule and the surface. researchgate.net By calculating the binding energy between the molecule and the surface, researchers can predict how strongly the compound will adhere to different materials, which is vital for risk assessment and the design of remediation strategies. nih.govnih.govdata.gov
Mechanistic Studies using Advanced Computational Approaches
Advanced computational methods are employed to study the chemical reactions that organophosphates can undergo, such as hydrolysis or thermal decomposition. acs.orgresearchgate.net These studies are essential for predicting the persistence and degradation pathways of these compounds in the environment and in biological systems. diva-portal.orgdiva-portal.org
For this compound, a key reaction to investigate would be the hydrolysis of its ester bonds, which is a primary degradation pathway for many OPEs. acs.orgresearchgate.net Computational modeling can map out the entire reaction pathway, identifying transition states and calculating the energy barriers (activation energies) for each step. This provides a detailed, mechanistic understanding of how the molecule breaks down. Such insights are valuable for predicting the stability of the compound and identifying potential degradation products. acs.orgdiva-portal.org Although specific mechanistic studies on this compound are not prominent, the methodologies have been successfully applied to other organophosphorus pesticides and nerve agents to understand their reactivity and design effective countermeasures. acs.orgdiva-portal.orgdiva-portal.org
Elucidation of Reaction Pathways and Energy Profiles of Analogous Triaryl Phosphates
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of triaryl phosphates. These investigations typically focus on reactions initiated by hydroxyl (•OH) radicals in the atmosphere and hydrolysis in aqueous environments.
For instance, theoretical studies on tri-p-cresyl phosphate (TpCP), an isomer of tricresyl phosphate, have shown that its atmospheric oxidation is primarily initiated by the abstraction of a hydrogen atom from the methyl group or by the addition of an •OH radical to the aromatic ring. researchgate.net DFT calculations suggest that hydrogen abstraction pathways are generally more favorable energetically than addition pathways. researchgate.net The resulting radical intermediates can then react with atmospheric oxygen to form various degradation products, including hydroxylated and bicyclic radical species. researchgate.net
The energy profiles for these reactions are calculated to determine the activation barriers and reaction enthalpies, which indicate the likelihood and speed of the reactions. While specific energy values are not available for this compound, the general principles derived from studies on compounds like TpCP provide a foundational understanding of the potential atmospheric fate of this class of compounds.
Table 1: Representative Calculated Energy Barriers for Reactions of Analogous Triaryl Phosphates
| Reactant | Reaction Type | Energy Barrier (kcal/mol) | Computational Method |
| Tri-p-cresyl phosphate (TpCP) | H-abstraction by •OH | Lower than OH-addition | DFT researchgate.net |
| Tri-p-cresyl phosphate (TpCP) | •OH addition | Higher than H-abstraction | DFT researchgate.net |
| Triphenyl phosphate (TPHP) | Hydrolysis (neutral) | Not specified | DFT nih.gov |
| Triphenyl phosphate (TPHP) | Metabolism by CYP enzymes | Not specified | Quantum Chemical Calculations nih.gov |
This table presents generalized findings from computational studies on analogous compounds due to the absence of specific data for this compound.
Occurrence and Spatiotemporal Distribution in Natural Systems
Scientific literature to date has not provided specific quantitative data on the concentrations of this compound in surface water or sediment. While studies have investigated the presence of other organophosphate esters in these matrices, specific monitoring data for this compound remains to be published.
This compound has been identified as a contaminant in atmospheric particulate matter. A study conducted in a megacity in Southern China detected this compound (abbreviated as T34DMPP) in PM2.5 samples. researchgate.net The concentrations of T34DMPP in these samples showed significant spatiotemporal variation. researchgate.net
The study reported the following concentrations of this compound in PM2.5:
| Parameter | Concentration (pg/m³) |
| Range | 0.07 - 21.8 |
| Mean | 1.74 (Winter), 1.42 (Summer) |
| Median | 2.05 (Winter), 2.43 (Summer) |
Data sourced from a 2021 study on organophosphate esters in PM2.5 in a megacity in Southern China. researchgate.net
The presence of this compound in atmospheric particulate matter indicates that it can be subject to atmospheric transport. researchgate.net However, specific data on its concentrations in soil and dust are not currently available in the reviewed scientific literature.
The potential for this compound to accumulate in living organisms has been suggested by the development of analytical methods for its detection in biological samples. A 2025 study detailed a sensitive method for the quantitative analysis of 34 organophosphate esters, including this compound, in seabird eggs, liver tissue, and fish liver tissue. frontiersin.org While the study reported the detection of various organophosphate esters in all analyzed samples, specific concentration data for this compound were not provided in the available summary. frontiersin.org This indicates that while the compound is of interest in ecotoxicological studies and methods for its detection in biota exist, quantitative occurrence data in aquatic and avian species are still lacking in the broader scientific literature.
Environmental Transport and Mobility Mechanisms
The movement of this compound through the environment is governed by its physicochemical properties, which influence its partitioning between air, water, soil, and biota.
Specific experimental data for the Henry's Law Constant of this compound are limited. However, the low vapor pressure and Henry's Law Constant of structurally similar triaryl phosphates suggest that volatilization from water and moist soil surfaces is not a significant environmental fate process. For instance, the estimated Henry's Law constant for tris(3,5-dimethylphenyl) phosphate is 7.2 x 10^-8 atm-cu m/mole, indicating a low tendency to volatilize from water. dtic.mil The detection of this compound in the particulate phase of the atmosphere further supports the notion that it has a low volatility. researchgate.net
Bioaccumulation Potential in Food Webs
The potential for this compound to bioaccumulate in food webs is considered high based on data for trixylenyl phosphate mixtures. nih.govservice.gov.uk Bioaccumulation refers to the process by which organisms can accumulate a substance in their tissues at a concentration higher than that in the surrounding environment.
An estimated bioconcentration factor (BCF) of 720 has been calculated for tris(3,5-xylenyl)phosphate, a related isomer. nih.gov This estimation was based on a measured log Kow of 5.63 for a commercial product, Kronitex TXP, which is composed of various trixylenyl phosphate isomers. nih.gov A BCF value of this magnitude suggests a high potential for bioconcentration in aquatic organisms. nih.gov Another environmental risk evaluation reported a BCF of approximately 1,900 L/kg for trixylenyl phosphate in fish, further supporting its classification as a bioaccumulative substance. service.gov.uk This suggests that once in the environment, these compounds can be taken up by organisms and potentially transferred through the food chain.
Table 1: Bioaccumulation Data for Trixylenyl Phosphates
| Parameter | Value | Source Organism/Method | Reference |
| Estimated BCF | 720 | Calculated from log Kow of Kronitex TXP | nih.gov |
| BCF | ~1,900 L/kg | Fish | service.gov.uk |
| Log Kow | 5.63 | Shake flask method (for a commercial trixylenyl phosphate) | service.gov.uk |
| Log Kow | 3.0 - 6.5 | Flask method (OECD 117) for components of a commercial product | service.gov.uk |
This table presents data for trixylenyl phosphate mixtures as a proxy for this compound.
Environmental Transformation and Degradation Processes
The persistence of this compound in the environment is determined by its susceptibility to various transformation and degradation processes, including biodegradation and abiotic reactions like hydrolysis.
Biodegradation Kinetics and Influencing Factors
The biodegradation of trixylenyl phosphates is generally considered to be a slow process. nih.gov Studies on commercial mixtures indicate that these compounds are inherently biodegradable, meaning they have the potential to be broken down by microorganisms. service.gov.uk
In activated sludge tests, the biodegradation of trixylenyl phosphate has been observed to be slow and dependent on the concentration. nih.gov For instance, at a concentration of 3 mg/L per day, 65% biodegradation was reported over a 14-week period. nih.gov However, at a higher concentration of 13 mg/L per day, only 13% biodegradation was observed over 25 weeks. nih.gov This suggests that high concentrations of the substance may inhibit microbial activity.
The most probable pathway for the biodegradation of aryl phosphates is the initial hydrolysis of the phosphate ester bond to form orthophosphate and the corresponding phenolic compounds, which can then undergo further degradation. service.gov.uk
Table 2: Biodegradation of Trixylenyl Phosphate
| Test System | Concentration | Biodegradation | Duration | Reference |
| Activated Sludge | 3 mg/L/day | 65% | 14 weeks | nih.gov |
| Activated Sludge | 13 mg/L/day | 13% | 25 weeks | nih.gov |
This table presents data for trixylenyl phosphate mixtures as a proxy for this compound.
Abiotic Transformation Processes (e.g., Hydrolysis)
Hydrolysis is a significant abiotic degradation pathway for triaryl phosphates, including trixylenyl phosphates, particularly under alkaline conditions. nih.gov In neutral or slightly acidic waters, these compounds are generally stable. nih.gov However, in alkaline environments, they can decompose at appreciable rates. nih.gov
The hydrolysis of triaryl phosphates results in the formation of diaryl phosphates, which are more water-soluble and exist as anions. nih.gov While specific hydrolysis data for this compound are not available, the behavior of other triaryl phosphates suggests that it will be susceptible to hydrolysis in alkaline soils and water. nih.gov Some hydraulic fluid formulations include additives to delay the onset of hydrolysis. service.gov.uk
Identification and Fate of Environmental Metabolites
The primary environmental metabolites of trixylenyl phosphates are the corresponding xylenol isomers and diaryl phosphates, formed through hydrolysis. nih.govservice.gov.uk A study that analyzed the composition of two commercial trixylenyl phosphate products by hydrolyzing them identified a mixture of xylenols, ethylphenols, and phenol (B47542). service.gov.uk The identified xylenol isomers, in decreasing order of abundance, were the 2,5-, 2,3-, 3,5-, 2,4-, and 3,4-isomers. service.gov.uk The 2,6-isomer was not detected. service.gov.uk
The fate of these phenolic metabolites in the environment would involve further biodegradation. service.gov.uk The diaryl phosphate metabolites are expected to be stable and water-soluble. nih.gov
Table of Compounds
Applications and Performance in Materials Science and Engineering
Integration in Polymer Formulations
The incorporation of Tris(3,4-dimethylphenyl) phosphate (B84403) into various polymer matrices can significantly alter their fundamental properties. Its primary functions in this context are as a plasticizer and a flame retardant, enhancing both the physical and safety characteristics of the final polymer products.
As a plasticizer, Tris(3,4-dimethylphenyl) phosphate is introduced into polymer formulations to increase flexibility, reduce brittleness, and improve processing characteristics. The addition of this compound can lower the glass transition temperature (Tg) of the polymer, making it more pliable and easier to manipulate at lower temperatures. This is particularly advantageous in the manufacturing of materials like polyvinyl chloride (PVC), where flexibility is a key requirement for applications such as cable insulation, flooring, and synthetic leather.
The molecular structure of this compound, with its aryl groups, contributes to its effectiveness as a plasticizer. These bulky groups intersperse between the polymer chains, increasing the free volume and allowing for greater chain mobility. This mechanism not only enhances flexibility but can also influence other mechanical properties such as tensile strength and elongation at break. The specific effects on these properties are highly dependent on the concentration of the phosphate ester and the nature of the host polymer.
From a thermal stability perspective, while some organophosphate esters can lower the degradation temperature of certain polymers, others, particularly aryl phosphates, are known to enhance thermal stability. They can act as radical scavengers or form a protective char layer upon decomposition, which insulates the underlying polymer from heat. Research on related triaryl phosphates has shown improvements in the thermal stability of polymers like polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS) blends.
A critical application of this compound is as a halogen-free flame retardant. Its phosphorus content is key to its fire-retardant capabilities. When exposed to high temperatures, organophosphorus compounds can act in both the condensed phase and the gas phase to inhibit combustion.
In the condensed phase, the phosphate ester decomposes to form phosphoric acid. This acid promotes the dehydration of the polymer, leading to the formation of a carbonaceous char layer on the material's surface. This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatile compounds.
In the gas phase, phosphorus-containing radicals are released during the decomposition of the phosphate ester. These radicals can interrupt the combustion cycle by scavenging the highly reactive H• and OH• radicals that propagate the flame. This "flame poisoning" effect reduces the efficiency of the combustion process and can lead to self-extinguishment.
Furthermore, the use of phosphorus-based flame retardants like this compound can contribute to smoke suppression. The promotion of char formation reduces the amount of combustible material that can be converted into smoke particles. This is a significant advantage in enclosed spaces where smoke inhalation is a major hazard during a fire. Studies on similar organophosphate flame retardants have demonstrated their effectiveness in reducing smoke density in various polymers. masjaps.comcapes.gov.br
Table 1: Effects of this compound on Polymer Properties
| Property | Effect of Integration | Mechanism of Action |
| Flexibility | Increased | Acts as a plasticizer, increasing polymer chain mobility. |
| Glass Transition Temp. (Tg) | Decreased | Increases free volume between polymer chains. |
| Flame Retardancy | Enhanced | Condensed phase char formation and gas phase radical scavenging. capes.gov.br |
| Smoke Density | Reduced | Promotes charring, reducing the release of smoke precursors. capes.gov.br |
Functional Roles in Industrial Fluids
Beyond solid polymers, this compound and its isomers find utility as performance-enhancing additives in a variety of industrial fluids, most notably in hydraulic systems and lubricants.
In hydraulic fluids, triaryl phosphates are valued for their fire resistance and anti-wear properties. nih.gov Hydraulic systems often operate under high pressures and can be located near potential ignition sources. The use of phosphate ester-based hydraulic fluids significantly reduces the risk of fire in the event of a fluid leak. This compound contributes to this fire resistance through mechanisms similar to those observed in polymers, where it interferes with the combustion process.
As a lubricant additive, it functions as an anti-wear and extreme pressure (EP) agent. nih.gov Under high loads and pressures, a protective chemical film is formed on the metal surfaces. This film, resulting from the reaction of the phosphate ester with the metal, prevents direct metal-to-metal contact, thereby reducing friction, wear, and the risk of seizure.
The performance of lubricants and hydraulic fluids is often challenged by extreme operating conditions. This compound exhibits favorable characteristics for such demanding environments. Its aromatic structure contributes to good thermal and oxidative stability, allowing it to maintain its performance at elevated temperatures where mineral oil-based fluids might degrade.
Under extreme pressure conditions, the phosphate ester forms a sacrificial layer that is more easily sheared than the underlying metal surfaces. This boundary lubrication mechanism is crucial for protecting gears, bearings, and other components from catastrophic failure. The effectiveness of these additives is dependent on their chemical structure and their ability to react at the asperity tips where contact pressures are highest.
Table 2: Performance of this compound in Industrial Fluids
| Application | Key Function | Performance Benefit |
| Hydraulic Fluids | Fire Resistance, Anti-Wear | Enhanced safety in high-pressure systems, component protection. nih.gov |
| Lubricants | Anti-Wear, Extreme Pressure (EP) | Reduced friction and wear under heavy loads. nih.gov |
| High-Temperature Use | Thermal & Oxidative Stability | Maintains fluid integrity and performance at elevated temperatures. |
Development of Advanced Materials with this compound
The unique combination of properties offered by this compound makes it a candidate for the development of advanced, multifunctional materials. Research is ongoing to explore its synergistic effects with other additives to create materials with tailored performance profiles. For instance, combining it with other flame retardants can lead to enhanced fire safety through different and complementary mechanisms of action.
In the realm of polymer composites, the integration of this compound can improve the compatibility between the polymer matrix and reinforcing fillers, while simultaneously imparting flame retardancy. This can lead to the creation of lightweight, strong, and fire-safe materials for applications in transportation, construction, and electronics.
The continued study of structure-property relationships in organophosphate esters will undoubtedly pave the way for the design of new molecules with even greater efficacy and a broader range of applications in materials science and engineering.
Emerging Research Areas and Future Perspectives
Development of Quantitative Structure-Property Relationships for Enhanced Performance
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its physical, chemical, and biological properties. For organophosphate esters like Tris(3,4-dimethylphenyl) phosphate (B84403), QSPR can be instrumental in predicting key performance characteristics such as flame retardancy, plasticizing efficiency, and thermal stability.
The properties of triaryl phosphates are significantly influenced by the nature and position of the substituents on the aryl rings. For instance, the introduction of methyl groups, as in Tris(3,4-dimethylphenyl) phosphate, can alter the molecule's steric and electronic properties. Research on other aromatic molecules has shown that increased methylation can lead to a higher alignment of molecules, which may result in more consistent material properties. nih.gov The position of these methyl groups is also critical. For example, studies on other substituted ruthenium complexes have shown that the placement of a methyl group can induce steric strain, distorting the molecular geometry and increasing the lability of certain ligands. nih.gov This suggests that the 3,4-dimethyl substitution pattern in this compound will have a distinct influence on its properties compared to other isomers such as tris(2,4-dimethylphenyl) phosphate or tris(3,5-dimethylphenyl) phosphate.
Future QSPR studies should focus on developing models that are specific to tris(dimethylphenyl) phosphate isomers. By systematically varying the substitution patterns and correlating these changes with performance data, it will be possible to create predictive models. These models would enable the in-silico design of novel triaryl phosphates with enhanced performance profiles, potentially leading to the development of more effective and safer flame retardants and plasticizers.
Table 1: Key Molecular Descriptors in QSPR for Organophosphate Esters
| Descriptor Category | Examples | Relevance to Performance |
| Topological Descriptors | Molecular Weight, Connectivity Indices | Relate to the size and shape of the molecule, influencing properties like viscosity and boiling point. |
| Geometric Descriptors | Molecular Surface Area, Molecular Volume | Affect intermolecular interactions and, consequently, properties like solubility and compatibility with polymers. |
| Electronic Descriptors | Dipole Moment, Partial Atomic Charges | Influence polarity, which is crucial for interactions with other molecules and for properties like flame retardancy mechanisms. |
| Quantum-Chemical Descriptors | HOMO/LUMO Energies | Provide insights into the molecule's reactivity and stability. |
Comprehensive Isomer-Specific Environmental Fate and Transport Modeling
The environmental fate and transport of this compound are of significant interest due to its potential for release into the environment. Like other triaryl phosphates, it is expected to exhibit low water solubility and a high octanol-water partition coefficient (log Kow), suggesting a tendency to adsorb to soil and sediment. service.gov.uknih.gov Commercial trixylenyl phosphate mixtures, which include various dimethylphenyl phosphate isomers, are considered persistent, bioaccumulative, and toxic (PBT) substances based on screening data. service.gov.uk
The environmental behavior of triaryl phosphates is highly isomer-specific. For example, studies on tricresyl phosphate (TCP) isomers have shown that their biodegradation rates can vary significantly. acs.orgnih.gov A microbial consortium was found to degrade tri-m-cresyl phosphate and tri-p-cresyl phosphate much faster than tri-o-cresyl phosphate. acs.org This highlights the importance of isomer-specific research.
The primary degradation pathway for triaryl phosphates in the environment is stepwise hydrolysis, which ultimately yields the corresponding phenols (in this case, 3,4-dimethylphenol) and phosphoric acid. capes.gov.br The rate of hydrolysis is generally slow at neutral pH but can increase under alkaline conditions. nih.gov Biodegradation by microorganisms is another important degradation route, with studies showing that some bacterial strains can metabolize these compounds. acs.orgresearchgate.net
Future research should focus on developing comprehensive environmental fate and transport models that are specific to this compound. This will require experimental data on its hydrolysis and photodegradation rates, as well as its biodegradation pathways and sorption coefficients in different environmental compartments. Such models are crucial for accurately predicting the environmental concentrations and potential risks associated with this compound.
Table 2: General Environmental Fate Parameters for Trixylenyl Phosphates
| Parameter | Typical Value/Behavior | Significance |
| Water Solubility | Low (e.g., 0.11-0.89 mg/L for commercial mixtures) service.gov.uk | Affects transport in aquatic systems and bioavailability. |
| Log Kow | High (e.g., 3.0-6.5 for commercial mixtures) service.gov.uk | Indicates a high potential for bioaccumulation and sorption to organic matter. |
| Vapor Pressure | Low (e.g., ~8.7x10⁻⁶ Pa at 20°C for commercial mixtures) service.gov.uk | Suggests that long-range atmospheric transport is not a primary concern. |
| Biodegradation | Slow and isomer-dependent nih.govacs.org | A key factor in determining the persistence of the compound in the environment. |
| Hydrolysis | Slow at neutral pH, faster at alkaline pH nih.gov | A significant abiotic degradation pathway in aquatic environments. |
Novel Synthetic Strategies for Sustainable Production and Reduced Impurities
The traditional industrial synthesis of triaryl phosphates involves the reaction of phosphorus oxychloride with the corresponding phenols, often at high temperatures and in the presence of catalysts. auburn.edupsu.edu A documented method for preparing this compound involves heating 3,4-dimethylphenol (B119073) with phosphorus oxychloride and anhydrous magnesium chloride. While effective, these methods can generate acidic waste and may lead to the formation of impurities. acs.org
Emerging research is focused on developing more sustainable and "green" synthetic routes for triaryl phosphates. These novel strategies aim to reduce waste, use less hazardous reagents, and improve energy efficiency.
One promising approach is the use of white phosphorus as a starting material in a chlorine-free process. researchgate.netepa.govresearchgate.net This method utilizes iron catalysts and aerobic conditions to directly convert white phosphorus and phenols into triaryl phosphates, avoiding the production of acidic waste. Another green chemistry approach involves vapor-liquid condensation, where gaseous phosphorus oxychloride is bubbled through an aqueous solution of the hydroxyaryl compound. auburn.edupsu.edursc.org This method can be performed without an organic solvent, and the product can be easily separated by filtration. auburn.edupsu.edursc.org
The use of solid acid catalysts is also being explored for more environmentally benign syntheses. nih.govwiserpub.comrsc.org These catalysts are often recyclable and can be easily separated from the reaction mixture, simplifying the purification process. nih.gov Furthermore, enzyme-catalyzed synthesis is a burgeoning field that offers the potential for highly selective reactions under mild conditions, which could be applied to the production of triaryl phosphates with high purity. frontiersin.org
The application of these novel synthetic strategies to the production of this compound could lead to a more sustainable manufacturing process with a lower environmental footprint and a higher purity product.
Table 3: Comparison of Synthetic Strategies for Triaryl Phosphates
| Synthetic Strategy | Key Features | Advantages | Potential for this compound |
| Traditional Method | Phosphorus oxychloride + phenol (B47542), high temperature, catalyst auburn.edupsu.edu | Established and effective. | A known method exists for this compound. |
| Chlorine-Free Synthesis | White phosphorus + phenol, iron catalyst, aerobic conditions researchgate.netepa.govresearchgate.net | Avoids chlorinated reagents and acidic waste. | Highly applicable, would require optimization for 3,4-dimethylphenol. |
| Vapor-Liquid Condensation | Gaseous POCl₃ + aqueous phenol solution auburn.edupsu.edursc.org | Solvent-free, simple product separation. | Feasible, would need to be tested for this specific phenol. |
| Solid Acid Catalysis | Use of recyclable solid acid catalysts nih.govwiserpub.comrsc.org | Environmentally friendly, easy catalyst removal. | Promising, would require screening of suitable solid acid catalysts. |
| Enzyme-Catalyzed Synthesis | Use of enzymes for phosphorylation frontiersin.org | High selectivity, mild reaction conditions. | A forward-looking approach that could yield high-purity product. |
Q & A
Q. What experimental methodologies are recommended for synthesizing Tris(3,4-dimethylphenyl) phosphate?
The synthesis typically involves phosphorylation of 3,4-dimethylphenol using phosphorus oxychloride (POCl₃) under controlled conditions. A common approach includes:
- Step 1 : Reacting 3,4-dimethylphenol with POCl₃ in the presence of a base (e.g., pyridine) to form the phosphate ester.
- Step 2 : Purification via column chromatography or recrystallization to isolate the product.
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or GC-MS .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR spectra provide structural confirmation. For example, ³¹P NMR shifts for aryl phosphates typically range from -5 to +5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-Q-TOF/MS can confirm molecular ions (e.g., m/z 410.1647 for C₂₄H₂₇O₄P) and fragmentation patterns .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–280 nm) or GC with flame ionization detection (FID) to assess purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) .
- Waste Disposal : Follow EPA guidelines for organophosphates. Incinerate or use approved chemical waste services .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported toxicity data for this compound?
- Data Harmonization : Cross-reference studies using databases like PubChem, NIST Chemistry WebBook, and regulatory reports (e.g., EPA DSSTox) to identify methodological differences (e.g., exposure duration, test models) .
- Meta-Analysis : Apply statistical tools to aggregate data from in vitro (e.g., cytotoxicity assays) and in vivo studies (e.g., rodent models). Prioritize studies adhering to OECD guidelines .
Q. What computational approaches are effective in predicting the environmental fate of this compound?
- Quantitative Structure-Activity Relationship (QSAR) : Use tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential (log Kow ~5.2) .
- Molecular Docking : Simulate interactions with biological targets (e.g., acetylcholinesterase) to assess neurotoxic potential .
- Environmental Modeling : Apply fugacity models (e.g., EQC) to predict partitioning into water, soil, and air based on vapor pressure (e.g., 1.2 × 10⁻⁶ mmHg) and solubility (e.g., <1 mg/L) .
Q. What challenges arise in detecting this compound in environmental samples, and how can they be mitigated?
- Challenge : Low environmental concentrations (ng/L levels) and matrix interference.
- Solutions :
- Sample Preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with acetonitrile and dispersive SPE cleanup .
- Detection : Employ GC-Q-TOF/MS in multiple reaction monitoring (MRM) mode for high sensitivity (LOQ < 0.1 µg/kg) .
- Isotope Dilution : Use deuterated analogs (e.g., this compound-d₉) as internal standards to correct for recovery variations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
